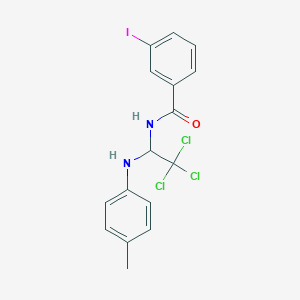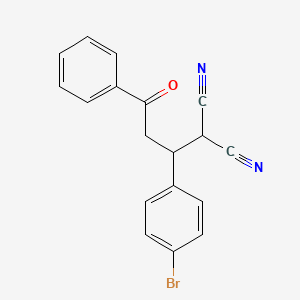![molecular formula C16H15N3O B11988935 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and (2E,3E)-4-phenylbut-3-en-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
科学研究应用
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide has been explored for its potential in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown promise as an antimicrobial agent, particularly against multidrug-resistant strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of other bioactive molecules and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
相似化合物的比较
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide can be compared with other hydrazone derivatives such as:
- N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]methoxycarbohydrazide
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the pyridine and phenylbutenylidene groups in N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-13(10-11-14-7-3-2-4-8-14)18-19-16(20)15-9-5-6-12-17-15/h2-12H,1H3,(H,19,20)/b11-10+,18-13+ |
InChI 键 |
AYADKQWVLXZRSA-OAVRUSMPSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)

![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)
![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)




